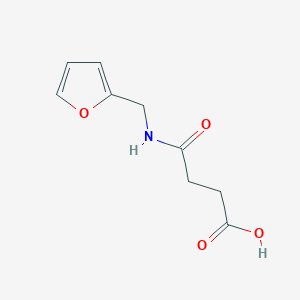![molecular formula C13H17NO6S B2891347 [4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid CAS No. 721418-09-3](/img/structure/B2891347.png)
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid” is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 . It is a solid substance that is stored at room temperature . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid” is a solid substance that is stored at room temperature . It has a molecular weight of 315.34 .Applications De Recherche Scientifique
Stability and Degradation Mechanisms
The stability and degradation mechanisms of compounds closely related to "[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid" have been explored. For instance, the degradation of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid was investigated, revealing rapid degradation across a range of pH values, with major degradation products identified and mechanisms involving hydrolysis, isomerization, and elimination proposed (Pretzer & Repta, 1987).
Synthetic Routes and Crystal Structures
Research on synthetic routes and the crystal structure of closely related compounds has provided insights into their chemical properties. For example, (3-Methoxyphenyl)acetic acid was found to crystallize in the monoclinic space group, serving as a precursor for the synthesis of a range of compounds, demonstrating the importance of understanding crystal structures for synthesizing related derivatives (Choudhury & Row, 2002).
Biological and Pharmacological Activities
Investigations into the biological and pharmacological activities of derivatives have shown promising results. The compound 4-(Phenylsulfonyl) morpholine was studied for its antimicrobial and modulating activity against various microorganisms and strains, highlighting its potential in treating diseases caused by microorganisms (Oliveira et al., 2015).
Applications in Material Science
Applications of related compounds in material science, such as in the development of proton exchange membranes for fuel cells, underscore the versatility of these compounds. A study on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains demonstrated high proton conductivity, showing potential as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
The morpholine motif, which is part of the compound, is known to be widely used in biologically active compounds .
Mode of Action
It’s worth noting that compounds with a morpholine ring are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that the morpholine ring is known to contribute to the pharmacokinetic properties of many drugs .
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many drugs .
Propriétés
IUPAC Name |
2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-3-2-10(9-13(15)16)8-12(11)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZLZRBTEXGDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

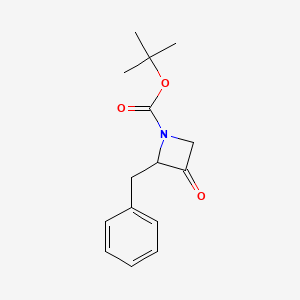
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
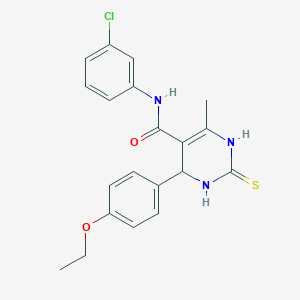
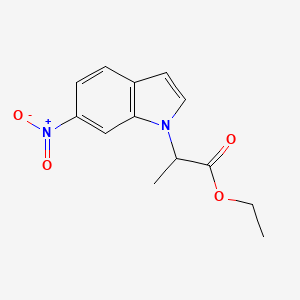
![2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2891272.png)
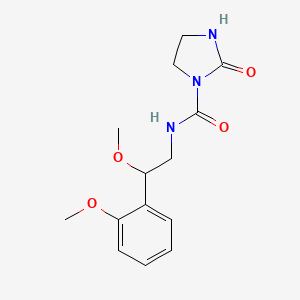
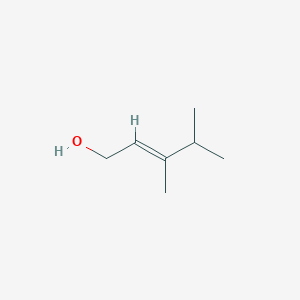
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2891276.png)

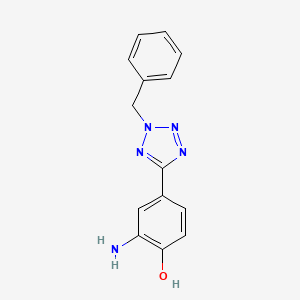
![Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2891280.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2891285.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2891286.png)
